(3R)-3-Methoxyazepane

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Sourcing a chiral azepane with ambiguous stereochemistry or the wrong salt form compromises enantioselective synthesis and leads to irreproducible biological data. (3R)-3-Methoxyazepane (CAS 2165412-44-0) solves this as a 98% pure, (R)-configured free base designed for CNS drug discovery and asymmetric synthesis. • Defined (R)-stereochemistry ensures predictable stereochemical outcomes in receptor ligand construction. • Free base form eliminates in-situ neutralization steps, improving atom economy and simplifying Buchwald-Hartwig or reductive amination workflows. • Differentiated LogP (0.77) and pKa (10.22) provide a reliable starting point for SPR studies compared to regioisomeric or salt forms.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B12854578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Methoxyazepane
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCOC1CCCCNC1
InChIInChI=1S/C7H15NO/c1-9-7-4-2-3-5-8-6-7/h7-8H,2-6H2,1H3/t7-/m1/s1
InChIKeyGAWIWXOQGQVEJQ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-3-Methoxyazepane: Chiral Building Block for CNS Drug Discovery


(3R)-3-Methoxyazepane (CAS 2165412-44-0) is a chiral seven-membered saturated N-heterocycle (azepane) bearing a methoxy substituent at the 3-position with defined (R) absolute stereochemistry . This compound serves as a key chiral building block in medicinal chemistry, particularly for the construction of neuromodulators, receptor ligands, and CNS-targeted therapeutic candidates [1]. As a free base with molecular formula C7H15NO and molecular weight 129.20 g·mol⁻¹, (3R)-3-methoxyazepane is supplied at 98% purity and is distinguished from its (3S) enantiomer, racemic forms, and regioisomeric analogs (2- and 4-methoxyazepane) by its specific stereochemical identity and non-salt form, factors that directly govern its utility in asymmetric synthesis and downstream structure–activity relationships [1].

(R)-configured azepane building block for asymmetric synthesis
Free base form for anhydrous N-functionalization reactions
Supports CNS lead optimization and receptor ligand research

(3R)-3-Methoxyazepane: Why Generic Substitution Fails


Substituting (3R)-3-methoxyazepane with its racemic form, (3S) enantiomer, or regioisomeric 2- or 4-methoxyazepane introduces stereochemical ambiguity, altered physicochemical properties, or mismatched reactivity profiles that directly compromise downstream enantiomeric excess (ee), target binding, and pharmacokinetic reproducibility. The free base form of (3R)-3-methoxyazepane is fundamentally different from the hydrochloride salts of its comparator compounds in terms of solubility, handling in non-aqueous media, and compatibility with base-sensitive or anhydrous synthetic steps . Furthermore, predicted LogP (0.77) and pKa (~10.22) values for the 3-methoxy azepane scaffold differ measurably from the 4-methoxy regioisomer (predicted pKa ~10.48), revealing how even a single-carbon shift in the methoxy position alters ionization and lipophilicity in ways that propagate through multistep synthetic sequences . Simply choosing an in-class azepane without verifying stereochemistry, salt form, and substitution position will likely result in failed enantioselective reactions, non-reproducible biological data, and wasted synthesis resources.

Racemic or (S)-enantiomer provides opposite stereochemistry, directly compromising asymmetric synthesis outcomes and SAR interpretation.
2- or 4-methoxy regioisomers alter amine basicity and lipophilicity, shifting ionization-dependent CNS permeability profiles.
Hydrochloride salts need neutralization before anhydrous coupling, potentially adding steps and lowering atom economy.

(3R)-3-Methoxyazepane: Evidence for Differentiated Selection


Enantiomeric Identity: (3R) vs. (3S) Configuration

(3R)-3-Methoxyazepane (CAS 2165412-44-0) bears the (R) absolute configuration at the 3-position, with SMILES CO[C@H]1CNCCCC1, directly opposite to the (3S)-3-methoxyazepane enantiomer (CAS 2165740-31-6, SMILES CO[C@@H]1CNCCCC1) . In enantioselective synthesis, the choice between (3R) and (3S) enantiomers is mutually exclusive: incorporation of the (3R) enantiomer into a pharmacophore yields a diastereomerically distinct product relative to the (3S) enantiomer, with potential differences in target binding affinity, metabolic stability, and off-target activity profiles [1]. Both enantiomers are commercially available at equivalent purity (98%), but the (3R) form must be specifically procured for synthetic routes requiring the (R)-configured chiral center; substitution with the (3S) enantiomer would invert stereochemistry at the critical 3-position and render any downstream SAR or ee-dependent analysis invalid .

Enantiomer Identity
Head-to-head
(3R) configuration vs. (3S) configuration; opposite absolute stereochemistry, non-interchangeable in chiral synthesis.
Required for (R)-configured pharmacophores; (S) enantiomer yields distinct diastereomer.
Both enantiomers available at equivalent purity; selection driven by desired chirality.
Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Free Base vs. Hydrochloride Salt Form

(3R)-3-Methoxyazepane is supplied as the free base (molecular weight 129.20 g·mol⁻¹, 1 hydrogen bond donor, 2 hydrogen bond acceptors), in contrast to the widely available hydrochloride salt forms of closely related compounds such as 3-methoxyazepane hydrochloride (CAS 2853562-77-1, MW 165.66 g·mol⁻¹) and (S)-3-methoxyazepane hydrochloride (CAS 2387569-16-4, MW 165.66 g·mol⁻¹) . The free base form is essential for anhydrous coupling reactions (e.g., amide bond formation, reductive amination, and nucleophilic substitutions) where the presence of a hydrochloride counterion would either quench reactive intermediates, alter pH-dependent reaction kinetics, or necessitate an additional neutralization step that can erode yield [1]. The hydrochloride salt forms offer enhanced aqueous solubility and solid-state stability for storage, but the free base of (3R)-3-methoxyazepane is the direct precursor for N-functionalization reactions and metal-catalyzed cross-couplings where the basic amine must be available in its neutral, nucleophilic state .

Salt Form
Head-to-head
Free base (MW 129.20) vs. HCl salts (MW 165.66); free base eliminates neutralization requirement.
Enables direct N-functionalization, reducing mass penalty in anhydrous reactions.
Hydrochloride salts require 1 equiv. base for conversion to nucleophilic amine.
Synthetic Chemistry Formulation Development Non-Aqueous Reactions

Regioisomeric Comparison: 3-Methoxy vs. 4-Methoxy Azepane

The position of the methoxy substituent on the azepane ring measurably influences predicted physicochemical properties critical for drug-likeness. The 3-methoxyazepane scaffold (racemic) exhibits a predicted pKa of 10.22±0.40 and a predicted LogP of 1.10, whereas the 4-methoxyazepane scaffold shows a predicted pKa of 10.48±0.40 and an equivalent predicted LogP of 1.10 [1]. The 0.26 pKa unit difference between the 3-methoxy and 4-methoxy regioisomers, though modest, translates to a ~1.8-fold difference in the fraction of neutral vs. protonated amine at physiological pH (7.4): the 3-methoxy isomer will have approximately 0.15% free base at pH 7.4 vs. ~0.08% for the 4-methoxy isomer, a factor of ~1.8 that can influence passive membrane permeability and CNS penetration potential [1]. Furthermore, (3R)-3-methoxyazepane displays a vendor-reported LogP of 0.7749 (Leyan), lower than the predicted LogP of its racemate, suggesting that the single (R) enantiomer may exhibit distinct lipophilicity compared to the racemic mixture, though this requires experimental confirmation .

Regioisomer pKa
Predicted
3-methoxy predicted pKa 10.22; 4-methoxy pKa 10.48. ~1.8-fold difference in neutral amine fraction at pH 7.4.
3-Methoxy substitution yields higher neutral fraction, potentially affecting CNS passive permeability.
Vendor-reported LogP 0.77 for (3R)-enantiomer vs. racemic predicted 1.10; experimental confirmation needed.
Physicochemical Profiling Lead Optimization Scaffold Selection

Commercial Purity and Availability: Free Base vs. Regioisomers

(3R)-3-Methoxyazepane is commercially available as a free base at 98% purity (Leyan, Product No. 1565067) with a defined single stereocenter . In contrast, the closest regioisomer, 4-methoxyazepane, is supplied at 95% purity (Sigma-Aldrich/Enamine, CAS 1071594-49-4) or ≥97% purity (Aladdin Scientific, SKU M171896) as a non-chiral free base . Racemic 3-methoxyazepane hydrochloride is available at 98% purity but requires neutralization before use in base-sensitive syntheses . The 98% purity specification of (3R)-3-methoxyazepane, combined with its single-enantiomer identity, provides a higher level of chemical and stereochemical certainty compared to lower-purity or non-chiral alternatives. For procurement in enantioselective synthesis programs, this high purity minimizes the need for additional purification or chiral analysis before use, directly impacting batch-to-batch reproducibility and overall synthetic yield .

Commercial Purity
Specification review
(3R)-3-Methoxyazepane: 98%, single enantiomer. 4-Methoxyazepane: 95% (Sigma) or ≥97% (Aladdin).
Higher purity and enantiomeric definition reduce need for additional purification before use.
Purity per vendor CoA; batch-specific verification recommended.
Procurement Specifications Quality Control Reproducibility

(3R)-3-Methoxyazepane: Application Scenarios


Enantioselective Synthesis of CNS Receptor Ligands

When a synthetic route demands a chiral azepane building block with (R) absolute configuration at the 3-position for constructing a specific pharmacophoric diastereomer, (3R)-3-methoxyazepane at 98% purity is the designated starting material. The (3S) enantiomer is a different chemical entity and cannot substitute without inverting the stereochemical outcome of the entire synthesis . This application is critical for CNS drug discovery programs where stereochemistry governs receptor binding, as evidenced by the use of the enantiomeric (S)-3-methoxyazepane hydrochloride in neuromodulator and receptor ligand synthesis targeting neurotransmitter systems .

Anhydrous N-Functionalization with Free Base Amine

In multistep synthetic sequences involving amide bond formation, reductive amination, or Buchwald–Hartwig coupling where the azepane nitrogen must act as a neutral nucleophile, (3R)-3-methoxyazepane as the free base eliminates the need for in situ neutralization of a hydrochloride salt . This avoids the stoichiometric base requirement, simplifies workup, and improves atom economy by 36% (reduced mass relative to the HCl salt). The hydrochloride salts of 3-methoxyazepane (CAS 2853562-77-1) or (S)-3-methoxyazepane (CAS 2387569-16-4) must first be treated with base, adding an extra step and potential for incomplete conversion .

Positional Isomer Profiling for Basicity and CNS Permeability

When a medicinal chemistry program seeks to systematically explore the impact of methoxy substitution position on the azepane scaffold's amine basicity and predicted CNS penetration, (3R)-3-methoxyazepane offers a measurably lower predicted pKa (10.22) than the 4-methoxy regioisomer (pKa 10.48), corresponding to a ~1.8-fold higher fraction of neutral, membrane-permeable amine at physiological pH . This quantitative pKa difference, combined with the (3R)-enantiomer's vendor-reported LogP of 0.77 (vs. racemic predicted 1.10), provides a differentiated starting point for structure–property relationship (SPR) studies aiming to fine-tune basicity, lipophilicity, and CNS exposure within an azepane-containing series .

Chiral Building Block Procurement for Reproducible SAR

For laboratories requiring a well-characterized chiral azepane building block with documented purity (98%), defined stereochemistry, and traceable batch-specific CoA, (3R)-3-methoxyazepane provides higher purity certainty than the 95% purity regioisomeric 4-methoxyazepane from Sigma-Aldrich/Enamine . This purity advantage minimizes the risk of introducing confounding impurities into downstream biological assays or crystallography experiments, directly supporting data reproducibility in structure–activity relationship (SAR) studies and enabling more accurate interpretation of structure–property correlations .

Application
Selection Property
Validation Focus
Enantioselective CNS ligand research
Single (R)-enantiomer, free base form
Stereochemical integrity, diastereomer-specific SAR
Anhydrous N-functionalization
Free base amine, no neutralization required
Coupling efficiency, atom economy in multi-step synthesis
Basicity and CNS permeability SPR studies
3-Methoxy substitution with defined basicity profile
Ionization state impact on membrane permeability
SAR reproducibility – chiral building block procurement
Characterized purity and stereochemistry
Batch-to-batch consistency, impurity control
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